1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine
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Overview
Description
1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine is a complex organic compound that features a furan ring, an imidazole ring, and a piperazine ring
Mechanism of Action
Imidazole Ring
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component of many biologically active molecules, including histidine and various enzymes. Imidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with an appropriate electrophile.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving diamines and dihalides.
Coupling Reactions: The final step involves coupling the furan, imidazole, and piperazine rings through amide bond formation using reagents such as carbonyldiimidazole (CDI) under microwave conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of imidazolines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylfuran-3-carbonyl)piperazine: Lacks the imidazole ring, which may affect its biological activity.
4-[2-(1H-imidazol-1-yl)ethyl]piperazine: Lacks the furan ring, which may influence its chemical reactivity.
Uniqueness
1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine is unique due to the presence of all three rings (furan, imidazole, and piperazine) in its structure. This combination provides a versatile scaffold for the development of new compounds with diverse properties and applications .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-13-11-15(14(2)22-13)16(21)20-9-7-18(8-10-20)5-6-19-4-3-17-12-19/h3-4,11-12H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADCUKXAJKYQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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